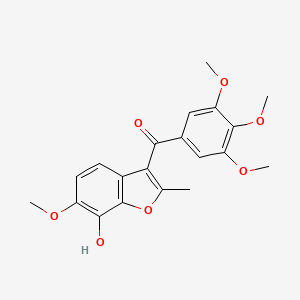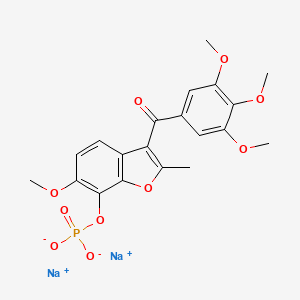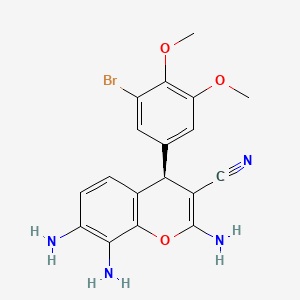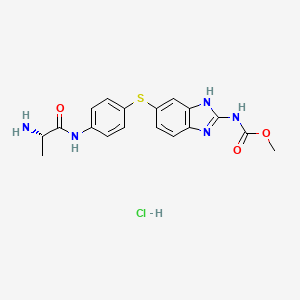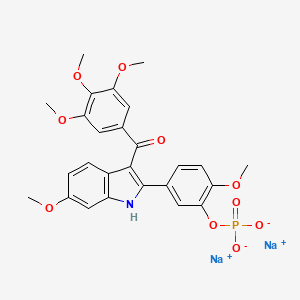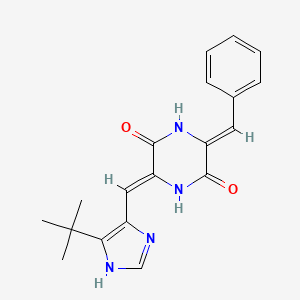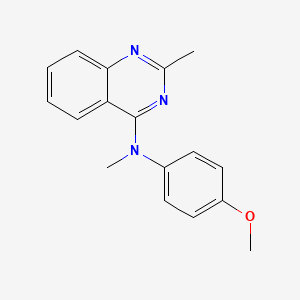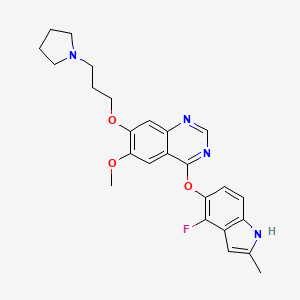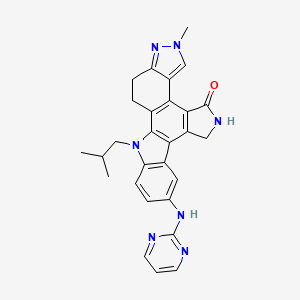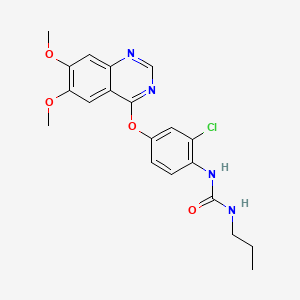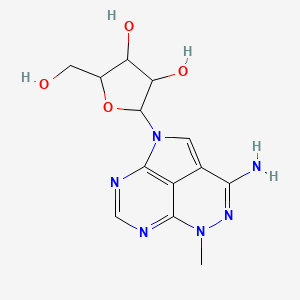
Triciribine
Overview
Description
Triciribine belongs to the class of organic compounds known as glycosylamines. These compounds consist of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether) .
Synthesis Analysis
The total synthesis of Triciribine, a tricyclic 7-deazapurine nucleoside and protein kinase B (AKT) inhibitor, has been reported. The synthesis route features a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid-catalyzed one-pot transformation. This transformation combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction together to give a tricyclic nucleobase motif .Molecular Structure Analysis
Triciribine has a molecular formula of C13H16N6O4. It is also known by other names such as Tricyclic nucleoside, Pentaazacentopthylene, and API-2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Triciribine include a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid-catalyzed one-pot transformation .Physical And Chemical Properties Analysis
Triciribine has a molecular weight of 320.30 g/mol. It is a member of the class of organic compounds known as glycosylamines .Scientific Research Applications
1. LDLR Expression and LDL Uptake
- Application Summary: Triciribine, a highly selective AKT inhibitor, has been found to increase the stability of LDLR mRNA in cultured human hepatoma cells. This leads to an upregulation of cell-surface LDLR levels and induction of cellular LDL uptake .
- Methods of Application: The experiment involved cultured human hepatoma cells. Triciribine was applied to these cells and its effects on LDLR mRNA stability were observed .
- Results: The application of Triciribine resulted in increased stability of LDLR mRNA, which translated into upregulation of cell-surface LDLR levels and induction of cellular LDL uptake .
2. Total Synthesis of Triciribine
- Application Summary: Triciribine, a tricyclic 7-deazapurine nucleoside and protein kinase B (AKT) inhibitor, was synthesized in a lab setting .
- Methods of Application: The synthesis involved a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation .
- Results: The synthesis was successful, resulting in the production of Triciribine .
3. ACE2 Expression in Human Lung
- Application Summary: Triciribine has shown promising results in promoting recovery from advanced-stage acute lung injury in preclinical studies .
- Methods of Application: The direct effect of Triciribine on ACE2 expression was tested in human bronchial (H441) and lung alveolar (A549) epithelial cells .
- Results: The results of the study are not provided in the search results .
4. Myeloid Cell Differentiation
- Application Summary: Triciribine has been identified as a novel myeloid cell differentiation inducer. It potently increased the expression of CD11b, a myelomonocytic marker, in acute promyelocytic leukemia (APL) cells and acute myeloid leukemia (AML) M2 derived HL-60 cells .
- Methods of Application: The study used a Kinase Inhibitor Screening Library and real-time quantitative PCR using NB4 APL cells. The effect of Triciribine on the expression of CD11b was observed .
- Results: Triciribine significantly decreased the nuclear/cytoplasmic (N/C) ratio and potently induced myelomonocytic markers (CD11b and CD11c) in both NB4 and HL-60 cells .
5. Cancer Treatment
- Application Summary: Triciribine is a cancer drug that inhibits the phosphorylation and signaling of all three family members of Akt - Akt-1, Akt-2, and Akt-3. These are serine/threonine protein kinases in the phosphoinositide 3-kinase (PI3K) signaling pathway that play a critical role in the regulation of cell proliferation and survival .
- Methods of Application: Triciribine is administered to patients with tumors with hyperactivated Akt .
- Results: The drug is currently under consideration in a variety of cancers and is in two early-stage clinical trials in breast cancer and ovarian cancer .
6. Hypocholesterolemic Drug
- Application Summary: Triciribine has been identified as a novel LDLR-elevating agent and is being considered as a potential hypocholesterolemic drug .
- Methods of Application: The study involved cultured human hepatoma cells and primary human hepatocytes. The effect of Triciribine on LDLR mRNA stability and LDL uptake was observed .
- Results: Triciribine increased the stability of LDLR mRNA, which translated into upregulation of cell-surface LDLR levels and induction of cellular LDL uptake. A pilot experiment with mice revealed that a two-week treatment with Triciribine significantly induced the hepatic expression of LDLR protein .
Safety And Hazards
Future Directions
Triciribine has been used in trials studying the treatment of Leukemia, Ovarian Cancer, HER2/Neu Negative, Breast Adenocarcinoma, and Stage IV Breast Cancer, among others . It has been found to increase LDLR expression and LDL uptake through stabilization of LDLR mRNA, suggesting potential utility in the therapeutic management of patients with hypercholesterolemia .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17)/t6-,8-,9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGVTUZUJGHKPL-HTVVRFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045743 | |
| Record name | Tricirbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triciribine | |
CAS RN |
35943-35-2 | |
| Record name | Triciribine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35943-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triciribine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035943352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triciribine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tricirbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICIRIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2421HMY9N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
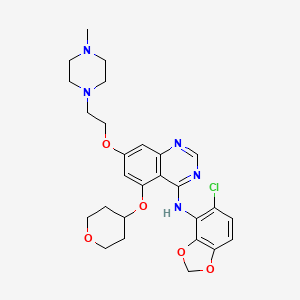
![6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1683786.png)
